D-Idose-13C

Carbohydrate NMR spectroscopy Tautomeric equilibria Isotopic labeling

D-Idose-13C (molecular formula ¹³CC₅H₁₂O₆, molecular weight 181.15 g/mol) is the [1-¹³C] position-specifically labeled isotopologue of D-idose, a synthetic aldohexose that serves as the monosaccharide precursor to L-iduronic acid—a critical component of dermatan sulfate and heparan sulfate glycosaminoglycans. D-idose is recognized as the most unstable of all eight D-aldohexoses, being the only aldohexose that has never been crystallized and readily decomposing under acidic, basic, or thermal conditions.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12402680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Idose-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i3+1
InChIKeyGZCGUPFRVQAUEE-ZXXGVQTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Idose-13C: Position-Specific Carbon-13 Labeled Rare Aldohexose for Quantitative Metabolic Tracing and NMR Structural Analysis


D-Idose-13C (molecular formula ¹³CC₅H₁₂O₆, molecular weight 181.15 g/mol) is the [1-¹³C] position-specifically labeled isotopologue of D-idose, a synthetic aldohexose that serves as the monosaccharide precursor to L-iduronic acid—a critical component of dermatan sulfate and heparan sulfate glycosaminoglycans . D-idose is recognized as the most unstable of all eight D-aldohexoses, being the only aldohexose that has never been crystallized and readily decomposing under acidic, basic, or thermal conditions [1]. The compound exists in solution as a complex tautomeric equilibrium involving α- and β-pyranose, α- and β-furanose, acyclic aldehyde, and acyclic hydrate forms, all of which have been unambiguously detected and quantified exclusively through ¹³C enrichment at the C1 position [2]. Unlike uniformly labeled D-idose-[UL-¹³C₆], the site-selective C1 labeling in D-Idose-13C enables enhanced signal-to-noise detection of low-abundance acyclic species without spectral congestion from multiple ¹³C–¹³C couplings, making it the definitive analytical standard for tautomeric quantitation and metabolic flux studies targeting the anomeric carbon [2][3].

Why Unlabeled D-Idose, Uniformly ¹³C-Labeled Idose, or Alternative Isotopologues Cannot Substitute for D-Idose-13C in Quantitative Applications


Generic substitution of D-Idose-13C with unlabeled D-idose, uniformly labeled D-idose-[UL-¹³C₆], or alternative isotope labels (e.g., ¹⁸O-labeled idose) fails because none of these alternatives simultaneously provide the combination of position-specific ¹³C enrichment at the anomeric carbon and the quantitative spectral simplicity required for definitive tautomeric assignment and low-abundance acyclic form detection. Unlabeled D-idose (MW 180.16, CAS 5978-95-0) lacks the ¹³C signal enhancement necessary to detect the acyclic aldehyde and hydrate forms that collectively account for less than 1% of the equilibrium mixture [1]. Uniformly labeled D-idose-[UL-¹³C₆] (MW 186.11, formula ¹³C₆H₁₂O₆) introduces extensive ¹³C–¹³C homonuclear coupling that complicates spectral interpretation and reduces the effective signal-to-noise ratio for each individual carbon resonance, particularly problematic for the already weak C1 signals of acyclic species . D-Idose-18O₂ or D-Idose-18O₆ isotopologues cannot be detected by ¹³C NMR methods at all and are restricted to mass spectrometry-based workflows, forfeiting the structural information obtainable from chemical shift and coupling constant analysis . Furthermore, because D-idose is the most unstable aldohexose—readily decomposing under acid, base, or heat, and never having been crystallized—suppliers typically provide it as a dilute aqueous solution (e.g., 0.141 M), making rigorous lot-specific characterization by the end-user essential; only the position-specific ¹³C label provides an unambiguous internal spectroscopic handle for verifying structural integrity and tautomeric distribution [2][3].

Quantitative Comparative Evidence for D-Idose-13C: Position-Specific Labeling Advantages Over Unlabeled, Uniformly Labeled, and Alternative Isotopologues


Position-Specific C1 ¹³C Enrichment Enables Quantitation of Acyclic Hydrate at 0.74% — the Highest Among All Eight D-Aldohexoses

D-Idose-13C, specifically ¹³C-labeled at the C1 (anomeric) position, enabled Zhu et al. (2001) to quantify the acyclic hydrate form of D-idose at 0.74% of the total equilibrium mixture in aqueous solution at 30 °C — the highest hydrate percentage recorded among all eight D-aldohexoses tested (D-allose, D-altrose, D-galactose, D-glucose, D-gulose, D-idose, D-mannose, D-talose). By comparison, the hydrate percentages for D-glucose and D-galactose were at least an order of magnitude lower, falling in the 0.006–0.7% range. The position-specific C1 labeling was essential for this measurement because the C1 signal of the acyclic forms would be undetectable at natural abundance ¹³C (1.1%) given their sub-1% abundance in solution [1].

Carbohydrate NMR spectroscopy Tautomeric equilibria Isotopic labeling

D-Idose-13C Enables Detection of 0.01–0.09% Acyclic Aldehyde — Critical for Ring-Opening Kinetic Studies Unavailable with Unlabeled Idose

Using D-Idose-13C ([1-¹³C] enrichment), Zhu et al. (2001) detected and quantified the acyclic aldehyde form of D-idose at approximately 0.01–0.09% of the total equilibrium mixture. The ido, altro, and talo configurations exhibited the largest aldehyde percentages among the eight D-aldohexoses. Without site-specific ¹³C labeling at C1, these aldehyde signals — already among the weakest resonances due to their low abundance — would be buried in the spectral noise floor at natural isotopic abundance. Uniformly ¹³C-labeled idose (D-idose-[UL-¹³C₆]) introduces ¹³C–¹³C scalar coupling that splits the already-weak aldehyde C1 signal into multiplets, further degrading the effective detection limit [1]. Snyder and Serianni (1986) had earlier exploited this same position-specific enrichment strategy to assign all six tautomeric forms of D-idose and measure unidirectional ring-opening and ring-closing rate constants via ¹³C saturation-transfer spectroscopy [2].

Ring-opening kinetics Mutarotation Acyclic aldehyde detection

D-Idose Exhibits Superior Anti-Proliferative Activity (60% Inhibition at 5 mM) Versus D-Allose (46% Inhibition) in MOLT-4F Leukemia Cells

Ishiyama et al. (2020) conducted a direct comparative evaluation of rare aldohexoses against human leukemia MOLT-4F cells and found that D-idose at 5 mM inhibited cell proliferation by 60%, compared to 46% inhibition by D-allose (the benchmark C-3 epimer of D-glucose with established anti-cancer activity) at the same 5 mM concentration. Other rare aldohexoses — D-altrose, D-gulose, D-mannose, D-galactose, and D-talose — did not show specific anti-proliferative activity against MOLT-4F cells under identical conditions. Furthermore, D-sorbose, 6-deoxy-D-idose, and L-xylose showed no inhibitory activity at 5 mM, confirming that both the aldose structure and the C-6 hydroxyl group of D-idose are essential for activity. The anti-proliferative mechanism of D-idose was shown to operate via inhibition of glucose uptake through a TXNIP-independent pathway, distinct from that of D-allose [1].

Rare sugar pharmacology Anti-proliferative activity Leukemia cell lines

D-Idose-13C Isotopic Enrichment of ≥99 atom% ¹³C at a Single Position Provides Quantitative Accuracy Advantage Over Competing ¹⁸O- and ²H-Labeled Idose Analogs

Commercially available D-Idose-13C (D-[1-¹³C]idose) is supplied with a certified isotopic enrichment of 99 atom% ¹³C at the C1 position, with a chemical purity of ≥98% (HPLC) as specified by multiple vendors including Alfa Chemistry Isotope Science and BOC Sciences . In contrast, the ¹⁸O-labeled D-idose isotopologues (D-Idose-¹⁸O₂, D-Idose-¹⁸O₆) carry oxygen-18 labels that are subject to exchange with solvent water under acidic or enzymatic conditions, leading to unpredictable label loss and compromised quantitative accuracy in metabolic tracing experiments . Deuterium (²H)-labeled idose analogs, while available, introduce deuterium isotope effects that measurably alter tautomeric equilibria — as demonstrated by Zhu et al. (2001) for [1-²H]-labeled aldohexoses, where small but detectable ²H equilibrium isotope effects were observed for D-talose — making them unsuitable for studies requiring native-like tautomeric distributions [1].

Isotopic enrichment Quantitative mass spectrometry Internal standardization

D-Idose-13C Tautomeric Profiling Reveals a Distinct Distribution (β-Pyranose 37%, α-Pyranose 38.5%, α-Furanose 11.5%, β-Furanose 14%, Acyclic 0.2%) Unlike Any Common Aldohexose

The complete tautomeric composition of D-idose in D₂O at 27 °C, established through ¹³C NMR spectroscopy using ¹³C-enriched D-idose (Snyder & Serianni, 1986; Collins, 2005), is: β-D-idopyranose 37%, α-D-idopyranose 38.5%, β-D-idofuranose 14%, α-D-idofuranose 11.5%, and acyclic forms (aldehyde + hydrate) ~0.2% [1][2]. This distribution is uniquely characterized by a near-equal α/β pyranose ratio (~1.04) and a substantial furanose fraction (25.5% total), in stark contrast to D-glucose, which exists as >99% pyranose with a β/α ratio of ~1.76 at equilibrium. The high furanose content of D-idose (25.5% vs. <0.5% for D-glucose) and the presence of skew conformations in α-idopyranose (detected via ¹H-¹H coupling analysis) make D-idose uniquely suited as a model system for studying furanose-pyranose interconversion kinetics — studies that require ¹³C enrichment for saturation-transfer NMR measurements of ring-opening rate constants [1].

Tautomeric composition Solution conformation Carbohydrate stereochemistry

D-Idose Is the Most Unstable Aldohexose — Procurement of the ¹³C-Labeled Form Provides a Stable Isotopic Internal Standard for Degradation-Sensitive Quantitative Workflows

Liu et al. (2019) established that D-idose is the most unstable of all aldohexoses — the least stable to acid, base, or heat — and is the only aldohexose that has never been crystallized. This extreme lability necessitates that D-idose be stored and handled as a dilute aqueous solution (typically 0.141 M) at 4 °C or -20 °C [1][2]. Under these conditions, D-idose slowly isomerizes to D-sorbose via enediol intermediates, a degradation pathway that can compromise quantitative accuracy in metabolic studies if the extent of isomerization is not independently monitored. D-Idose-13C, when used as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry (IDMS) workflows, co-migrates with unlabeled D-idose through all sample preparation steps and undergoes the same degradation kinetics, thereby providing automatic correction for any analyte loss or isomerization that occurs during extraction, storage, or analysis [3]. This is a procurement-critical advantage: laboratories purchasing unlabeled D-idose alone cannot implement IDMS-based quantification and must rely on external calibration, which does not correct for analyte-specific degradation losses.

Chemical stability Aldohexose degradation Isotope dilution mass spectrometry

High-Impact Application Scenarios Where D-Idose-13C Provides Irreplaceable Analytical Value


Quantitative ¹³C NMR-Based Tautomeric Analysis of Aldohexose Equilibria in Aqueous Solution

D-Idose-13C is the definitive analytical standard for ¹³C NMR-based quantitation of the six-component tautomeric equilibrium (α/β-pyranose, α/β-furanose, acyclic aldehyde, acyclic hydrate) in aqueous solution. As demonstrated by Snyder & Serianni (1986) and Zhu et al. (2001), the position-specific C1 enrichment enables unambiguous detection and integration of low-abundance acyclic species at sub-1% levels — measurements that are impossible with unlabeled D-idose at natural ¹³C abundance (1.1%) given the ~0.01–0.09% aldehyde and ~0.74% hydrate abundances [1][2]. This application is critical for physical organic chemists studying mutarotation mechanisms, for carbohydrate chemists validating computational models of sugar ring conformation, and for any laboratory seeking to characterize the solution behavior of idose-containing oligosaccharides or glycoconjugates.

Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantitation of D-Idose in Cellular Uptake and Metabolic Flux Studies

D-Idose-13C (MW 181.15) serves as the ideal stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS analysis of D-idose (MW 180.16) in complex biological matrices. The +1.0 Da mass shift ensures complete chromatographic co-elution with the unlabeled analyte while providing a distinct MRM transition for quantitation. Given that D-idose is the most unstable aldohexose and readily undergoes isomerization to D-sorbose during sample workup [1], the use of D-Idose-13C as SIL-IS in isotope dilution mass spectrometry automatically corrects for degradation losses — a critical advantage that cannot be achieved with external calibration or with structurally dissimilar internal standards. This application directly supports the anti-proliferative activity studies of D-idose reported by Ishiyama et al. (2020), where D-idose at 5 mM inhibited MOLT-4F leukemia cell proliferation by 60% [2].

Saturation-Transfer ¹³C NMR Measurement of Ring-Opening and Ring-Closing Rate Constants in Furano-Pyranose Interconversion

D-Idose-13C is uniquely suited for ¹³C saturation-transfer NMR experiments that measure unidirectional rate constants for furanose and pyranose ring-opening and ring-closing — the elementary steps of mutarotation. Snyder & Serianni (1986) demonstrated this application by selectively saturating the C1 resonance of one tautomer and observing the transfer of saturation to other forms, yielding quantitative rate constants [1]. The high furanose content of D-idose (~25.5% total at equilibrium) combined with the near-equal distribution of α- and β-pyranose forms makes D-idose the only aldohexose where all four cyclic forms are present at concentrations suitable for such kinetic measurements; D-glucose, by contrast, has <0.5% furanose, precluding analogous studies. The position-specific ¹³C label at C1 is essential for this experiment, as it provides the strong, isolated resonance needed for selective saturation pulses without off-resonance excitation of adjacent carbon signals.

Metabolic Tracing of the Iduronic Acid Biosynthetic Pathway in Glycosaminoglycan Research

D-Idose-13C, as the ¹³C-labeled precursor to L-iduronic acid (the uronic acid component of dermatan sulfate and heparan sulfate), enables metabolic flux analysis of glycosaminoglycan (GAG) biosynthesis. By feeding D-Idose-13C to cell cultures or tissue preparations, researchers can trace the incorporation of the ¹³C label into iduronic acid-containing GAG chains via LC-MS or NMR detection of labeled disaccharide digestion products. This approach is particularly valuable because neither L-iduronic acid nor L-idose is commercially available from natural sources in gram quantities [1], making D-Idose-13C one of the few accessible entry points for stable isotope tracing of the iduronic acid pathway. The position-specific C1 label provides a unique mass signature (+1 Da per iduronic acid residue) that distinguishes iduronic acid-derived metabolites from those originating from glucuronic acid in mixed GAG chains.

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